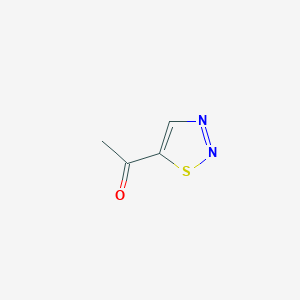

1-(1,2,3-Thiadiazol-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(thiadiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3(7)4-2-5-6-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFDTGKNKIPJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567017 | |

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136918-88-2 | |

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(1,2,3-Thiadiazol-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1,2,3-thiadiazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The 1,2,3-thiadiazole core is a recognized pharmacophore present in various biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, and plant growth regulation. This document outlines a common synthetic route, detailed experimental protocols, and key characterization data to facilitate further research and development involving this compound.

Synthesis of this compound

The most prevalent and versatile method for the synthesis of 1,2,3-thiadiazole derivatives is the Hurd-Mori synthesis.[1][2][3][4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[2][3] For the synthesis of this compound, the logical precursor would be a hydrazone derived from a 1,3-dicarbonyl compound. A plausible synthetic pathway commences with the formation of a semicarbazone from 3-oxobutanal (acetoacetaldehyde) or a related precursor, followed by cyclization.

Alternative synthetic strategies for 1,2,3-thiadiazoles include the reaction of α-diazoketones with sulfur reagents.[6]

Synthetic Pathway

Caption: Synthesis of this compound via the Hurd-Mori reaction.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Synthesis of this compound (Adapted Hurd-Mori Protocol)

Step 1: Formation of the Semicarbazone Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (e.g., a protected form of 3-oxobutanal, 1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

-

Add a base, such as sodium acetate (1.5 eq), to the mixture to neutralize the hydrochloride and facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The semicarbazone product may precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude semicarbazone.

Step 2: Hurd-Mori Cyclization

-

Suspend the dried semicarbazone (1.0 eq) in an inert solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound based on the analysis of related 1,2,3-thiadiazole derivatives.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | Singlet | 1H | H-4 of thiadiazole ring |

| ~2.7-2.9 | Singlet | 3H | -C(O)CH₃ |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185-195 | C=O (ketone) |

| ~160-170 | C-5 of thiadiazole ring |

| ~140-150 | C-4 of thiadiazole ring |

| ~25-30 | -C(O)CH₃ |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Weak-Medium | C-H stretch (thiadiazole ring) |

| ~1680-1700 | Strong | C=O stretch (ketone) |

| ~1400-1500 | Medium | C=N, C=C stretching (ring) |

| ~1200-1300 | Medium | Ring vibrations |

| ~900-1000 | Medium | Ring vibrations |

Table 4: Expected Mass Spectrometry Data

| m/z | Fragmentation |

| [M]+ | Molecular ion |

| [M-28]+ | Loss of N₂ |

| [M-43]+ | Loss of -C(O)CH₃ |

| [M-71]+ | Loss of N₂ and -C(O)CH₃ |

Experimental Workflow for Characterization

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a sufficient number of scans.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Alternatively, use an ATR-FTIR spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the ketone and the vibrations of the thiadiazole ring.[7]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce the structure of the compound.[8][9]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Hurd-Mori reaction stands out as a reliable method for the construction of the 1,2,3-thiadiazole ring system. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers engaged in the synthesis of novel thiadiazole derivatives for potential applications in drug discovery and development. Further optimization of the synthetic protocol and detailed spectroscopic analysis of the final compound are recommended to fully validate its structure and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1,2,3-Thiadiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,2,3-thiadiazol-5-yl)ethanone is a heterocyclic ketone containing the 1,2,3-thiadiazole ring system. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The 1,2,3-thiadiazole moiety is known to be a bioisostere for other functional groups and can influence the metabolic stability, potency, and selectivity of drug candidates. A thorough understanding of the physicochemical properties of molecules containing this ring system is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.

Physicochemical Data

The following tables summarize the predicted physicochemical properties for this compound and the available data for the comparative analog, 5-methyl-1,2,3-thiadiazole.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₄H₄N₂OS | - |

| Molecular Weight | 128.15 g/mol | - |

| Melting Point | 85-95 °C | Estimation |

| Boiling Point | 230-240 °C at 760 mmHg | Estimation |

| logP | 0.5 - 1.0 | Computational Model |

| pKa (most acidic) | ~ 18-19 (alpha-proton) | Computational Model |

| pKa (most basic) | ~ -2 to -3 (N2/N3) | Computational Model |

| Aqueous Solubility | Moderately Soluble | Estimation |

Disclaimer: The data presented in Table 1 are computational predictions and should be confirmed by experimental methods.

Table 2: Physicochemical Properties of 5-Methyl-1,2,3-thiadiazole (for comparison)

| Property | Value | Type | Source |

| Molecular Formula | C₃H₄N₂S | - | - |

| Molecular Weight | 100.14 g/mol | - | - |

| Melting Point | Not available | - | - |

| Boiling Point | 145-147 °C at 760 mmHg | Experimental | Various Suppliers |

| logP | 0.7 - 1.2 | Predicted | Computational Models |

| pKa (most basic) | ~ -2 to -3 (N2/N3) | Predicted | Computational Models |

| Aqueous Solubility | Soluble | Experimental | General observation for small polar heterocycles |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound (solid)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Tap the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and repeat the measurement, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously observed approximate melting range.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask. The excess solid is necessary to ensure a saturated solution is formed.

-

Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the flask for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent (e.g., acetonitrile/water mixture for HPLC analysis).

-

Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the original concentration of the saturated solution, which represents the aqueous solubility. Express the solubility in units such as mg/mL or mol/L.

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Deionized water

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the compound in either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be accurately known.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other pre-saturated phase. The volume ratio of n-octanol to water can be adjusted depending on the expected logP value.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Synthesis Workflow Visualization

The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles from hydrazones and thionyl chloride. The general workflow for the synthesis of a 5-acyl-1,2,3-thiadiazole, such as the target compound, is depicted below.

Caption: Generalized workflow for the Hurd-Mori synthesis of 5-acyl-1,2,3-thiadiazoles.

An In-Depth Technical Guide to 1-(1,2,3-Thiadiazol-5-yl)ethanone: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 1-(1,2,3-thiadiazol-5-yl)ethanone, a key derivative of this heterocyclic family. This document delves into its chemical identity, synthesis, and explores the extensive biological activities of the 1,2,3-thiadiazole class of compounds, with a particular focus on their anticancer properties. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key signaling pathways to facilitate further research and drug development endeavors.

Chemical Identity and Structure

CAS Number: 136918-88-2

Synonym: 5-Acetyl-1,2,3-thiadiazole

Molecular Formula: C₄H₄N₂OS

Molecular Weight: 128.15 g/mol

Chemical Structure:

Synthesis

The primary route for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis . This method involves the reaction of a hydrazone with thionyl chloride. For the synthesis of this compound, the corresponding α-keto hydrazone is required.

General Experimental Protocol: Hurd-Mori Synthesis

A general protocol for the synthesis of 1,2,3-thiadiazole derivatives from ketones is as follows:

-

Formation of the Hydrazone:

-

An equimolar amount of the starting ketone (e.g., a derivative of acetoacetate) and a hydrazine derivative (e.g., thiosemicarbazide or tosylhydrazine) are dissolved in a suitable solvent, such as absolute ethanol.

-

The mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting hydrazone is purified, typically by recrystallization.

-

-

Cyclization to the 1,2,3-Thiadiazole Ring:

-

The purified hydrazone is slowly added to an excess of thionyl chloride (SOCl₂) with stirring at room temperature.

-

The reaction is typically exothermic and should be controlled by cooling in an ice bath if necessary.

-

The reaction mixture is stirred for a specified period, often overnight, at room temperature.

-

After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure.

-

The residue is then worked up, which may involve pouring it onto crushed ice, followed by neutralization and extraction with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 1,2,3-thiadiazole derivative.

-

Biological Activities and Applications in Drug Development

1,2,3-Thiadiazole derivatives have garnered significant interest in the field of drug discovery due to their broad spectrum of biological activities.[1][2] These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

The anticancer potential of 1,2,3-thiadiazole derivatives is a particularly active area of research.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the inhibition of heat shock protein 90 (Hsp90).

Certain 1,2,3-thiadiazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding tumor growth.[3]

Quantitative Data

The cytotoxic activity of 1,2,3-thiadiazole derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from this class. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data for structurally related and well-studied derivatives are presented.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| DHEA Derivative 25 | D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone | T47D (Breast Cancer) | 0.058 | [3] |

| Pyrazole Oxime 8e | 4-methyl-1,2,3-thiadiazole derivative | HCT-116 (Colon Cancer) | 7.19 | [2] |

| Pyrazole Oxime 8l | 4-methyl-1,2,3-thiadiazole derivative | HCT-116 (Colon Cancer) | 6.56 | [2] |

| NSC763968 | 4-(isopropylthio)anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Leukemia Cell Lines | 0.18 - 1.45 | [3] |

| Hsp90 Inhibitor | 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | HCT116 (Colon Cancer) | 3.2 - 4.6 |

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,2,3-thiadiazole compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the 1,2,3-thiadiazole derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

-

Cell Treatment: Treat cells with the 1,2,3-thiadiazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound and its parent scaffold, 1,2,3-thiadiazole, represent a class of heterocyclic compounds with significant potential in drug discovery and development. Their straightforward synthesis and diverse range of biological activities, particularly their anticancer properties, make them attractive targets for further investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this promising class of molecules. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly unveil new opportunities for the development of novel and effective therapies.

References

Spectroscopic and Synthetic Profile of 1-(1,2,3-Thiadiazol-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and synthetic pathways related to 1-(1,2,3-thiadiazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. The document is structured to offer readily accessible data for researchers and professionals engaged in drug discovery and development.

Core Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H | 8.75 | s (1H, H-4) | CDCl₃ |

| 2.80 | s (3H, CH₃) | CDCl₃ | |

| ¹³C | 188.0 | (C=O) | CDCl₃ |

| 165.0 | (C-5) | CDCl₃ | |

| 140.0 | (C-4) | CDCl₃ | |

| 25.0 | (CH₃) | CDCl₃ |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O (ketone) stretching |

| ~1500 | C=N stretching (thiadiazole ring) |

| ~1250 | C-N stretching (thiadiazole ring) |

| ~900 | Ring stretching (thiadiazole) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment | Ionization Method |

| 128 | [M]⁺ (Molecular Ion) | Electron Ionization (EI) |

| 100 | [M - N₂]⁺ | EI |

| 85 | [M - CH₃CO]⁺ | EI |

| 43 | [CH₃CO]⁺ | EI |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] A plausible synthetic route for this compound involves the reaction of a suitable hydrazone with thionyl chloride. A specific method for the synthesis of 5-acyl-1,2,3-thiadiazoles involves a one-pot, three-component reaction.

Protocol: Three-Component Synthesis of 5-Acyl-1,2,3-Thiadiazoles

-

Reaction Setup: In a round-bottom flask, combine the enaminone (1.0 mmol), elemental sulfur (1.2 mmol), and tosylhydrazine (1.1 mmol) in DMSO as the solvent.

-

Catalyst Addition: Add iodine (I₂) as a catalyst.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of, for example, 400 MHz.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) to generate charged fragments.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizations

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.

References

The Emerging Potential of 1-(1,2,3-Thiadiazol-5-yl)ethanone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide focuses on the potential applications of a key, yet underexplored, building block: 1-(1,2,3-thiadiazol-5-yl)ethanone . While direct and extensive research on the medicinal chemistry applications of this specific compound is limited, its chemical structure presents a valuable starting point for the synthesis of novel bioactive molecules. This document will explore the synthesis of the core compound, its potential for derivatization, and the reported biological activities of closely related 1,2,3-thiadiazole derivatives, providing a roadmap for future research and drug development endeavors.

Synthesis of the this compound Core

The primary and most established method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[3] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. For the synthesis of this compound, the corresponding semicarbazone of a dicarbonyl compound would be the key intermediate.

An alternative modern approach involves the reaction of N-tosylhydrazones with elemental sulfur, which offers a milder and often more efficient route to substituted 1,2,3-thiadiazoles.[4] The synthesis of 5-acyl-1,2,3-thiadiazoles can also be achieved through a cyclization reaction involving enaminones, tosylhydrazine, and elemental sulfur.[5]

Potential Medicinal Chemistry Applications

The ketone functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse library of derivatives. The primary reaction pathways include the formation of chalcones, Schiff bases, and hydrazones, all of which are well-established pharmacophores.

Chalcone Derivatives: Potential Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known class of compounds with a broad spectrum of biological activities, most notably anticancer properties.[6] The synthesis of chalcone derivatives from this compound can be readily achieved through the Claisen-Schmidt condensation with various substituted aromatic aldehydes.[7] The resulting thiadiazole-chalcone hybrids are promising candidates for anticancer drug discovery.

The proposed mechanism of action for many anticancer chalcones involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] They can also interact with various signaling pathways, including the downregulation of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[1]

Schiff Base and Hydrazone Derivatives: Potential Antimicrobial Agents

Schiff bases, formed by the condensation of the ketone with primary amines, and hydrazones, formed from hydrazines or hydrazides, are another important class of bioactive compounds with well-documented antimicrobial activities.[8][9] The imine (-C=N-) linkage is a key structural feature that contributes to their biological effects.

The antimicrobial mechanism of action for such compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes through interactions with various enzymes.

Quantitative Biological Activity Data of Related 1,2,3-Thiadiazole Derivatives

Table 1: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | T47D (Breast Cancer) | 0.042 - 0.058 | |

| Pyrazole oxime derivatives with a 4-methyl-1,2,3-thiadiazole ring | Panc-1 (Pancreatic), Huh-7 (Hepatocarcinoma), HCT-116 (Colon), SGC-7901 (Gastric) | Not specified, but identified as most potent |

Table 2: Antimicrobial Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus | 1.95 - 15.62 | |

| Pyrazolyl-1,2,3-thiadiazole derivatives | Alternaria solani, Botrytis cinerea, Pythium aphanidermatum, Rhizoctonia solani, Fusarium moniliforme | EC₅₀: 8.20 - 41.48 | [5] |

Disclaimer: The data presented in these tables are for structurally related 1,2,3-thiadiazole derivatives and are intended to be illustrative of the potential of this class of compounds. This data is not from derivatives of this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound (via Hurd-Mori Reaction)

This protocol is a general guideline and would require optimization for the specific starting materials.

-

Formation of the Semicarbazone:

-

Dissolve the dicarbonyl starting material (e.g., a 2,4-dione) (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Add sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture, and collect the precipitated semicarbazone by filtration. Wash with cold ethanol and dry.

-

-

Cyclization to the 1,2,3-Thiadiazole:

-

Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (2.0-3.0 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

General Procedure for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 eq) with stirring.

-

Reaction: Remove the ice bath and continue stirring at room temperature for several hours. The formation of a precipitate is often observed.

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), the precipitate is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

General Procedure for the Synthesis of Schiff Base Derivatives

-

Reaction Setup: A mixture of this compound (1.0 eq) and a primary amine (1.0 eq) in ethanol is prepared. A catalytic amount of glacial acetic acid is added.

-

Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the pure Schiff base.[3]

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, resource in medicinal chemistry. Its straightforward synthesis and the versatility of its ketone functional group provide access to a wide range of potentially bioactive molecules, including chalcones, Schiff bases, and hydrazones. Based on the significant anticancer and antimicrobial activities reported for structurally related 1,2,3-thiadiazole derivatives, it is highly probable that novel derivatives of this compound will exhibit interesting pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this core structure. In-depth studies on the structure-activity relationships (SAR) of these new derivatives will be crucial for optimizing their potency and selectivity. Furthermore, investigations into their mechanisms of action will provide valuable insights for the development of novel therapeutic agents. The exploration of this compound as a scaffold for new drug candidates holds considerable promise for advancing the field of medicinal chemistry.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpn.org [rjpn.org]

- 8. jddtonline.info [jddtonline.info]

- 9. Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hurd-Mori Reaction: A Technical Guide to the Synthesis of 1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antiviral, antifungal, anticancer, and herbicidal properties.[1][2][3] Among the synthetic routes to this important core, the Hurd-Mori reaction stands out as a versatile and widely adopted method. This technical guide provides an in-depth overview of the Hurd-Mori reaction, including its mechanism, substrate scope, quantitative data, a detailed experimental protocol, and its applications in modern research.

The Hurd-Mori Reaction: An Overview

The Hurd-Mori reaction is a classical and highly effective method for synthesizing 1,2,3-thiadiazoles. The core of the reaction involves the intramolecular cyclization of hydrazone derivatives, which possess an α-methylene group, upon treatment with thionyl chloride (SOCl₂).[4][5] The reaction was first discovered by Charles D. Hurd and Raymond I. Mori in 1955 and has since become a cornerstone in heterocyclic chemistry for accessing mono-, di-, and fused 1,2,3-thiadiazole systems.[5][6]

The general scheme involves the reaction of a ketone with a hydrazine derivative (such as semicarbazide or tosylhydrazine) to form a hydrazone intermediate. This intermediate is then subjected to cyclization with thionyl chloride to yield the corresponding 1,2,3-thiadiazole.[2] Alternatives to thionyl chloride, such as sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂), have also been employed, in some cases providing superior yields.[5]

Reaction Mechanism

The plausible mechanism for the Hurd-Mori reaction begins with the prepared hydrazone. A study of the kinetics of the reaction with semicarbazones suggests that the process is initiated by the attack of thionyl chloride on the E-isomer of the hydrazone.[5] This is followed by a series of cyclization and elimination steps to form the stable aromatic 1,2,3-thiadiazole ring.

Caption: Plausible mechanism of the Hurd-Mori reaction.

Substrate Scope, Regioselectivity, and Limitations

The Hurd-Mori reaction is applicable to a wide range of hydrazones derived from both ketones and aldehydes, allowing for the synthesis of various substituted 1,2,3-thiadiazoles. The nature of the substituent on the hydrazone nitrogen (e.g., acyl, tosyl) is critical for the reaction's success.[6]

A key factor influencing the reaction outcome is the electronic nature of groups attached to the precursor. For instance, in the synthesis of pyrrolo[2,3-d][1][4][6]thiadiazoles, the success of the ring closure is highly dependent on the N-protecting group of the pyrrolidine precursor.[7] Electron-withdrawing groups, such as methyl carbamate, give superior yields compared to electron-donating alkyl groups, which result in poor conversion.[7] This is because the basicity of the ring nitrogen atom in the precursor has a major effect on the transformation.[7]

Regioselectivity: When using unsymmetrical ketones with two different α-methylene groups, the formation of isomeric products is possible. The ratio of these products is influenced by the relative rate of enolization of the two α-carbons in the parent ketone.[8]

Limitations:

-

Side Products: The formation of side products, such as 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione, has been reported in certain cases.[4][9]

-

Harsh Conditions: The reaction can require harsh conditions, and the stability of the starting material or intermediates can become a limiting factor, especially at higher temperatures.[7]

-

Hazardous Reagents: Thionyl chloride is a hazardous and corrosive reagent. Milder, more environmentally friendly alternatives, such as using elemental sulfur catalyzed by tetrabutylammonium iodide (TBAI), have been developed as improvements.[9][10]

Quantitative Data Summary

The efficiency of the Hurd-Mori reaction is highly dependent on the substrate and reaction conditions. The choice of the N-protecting group on a heterocyclic substrate, for example, can dramatically influence the product yield.

| Precursor N-Protecting Group | Product Yield (%) | Reference |

| N-CH₃ | 15% | [7] |

| N-Benzyl | 25% | [7] |

| N-COOCH₃ (Electron-withdrawing) | 94% | [7] |

| Table 1: Effect of N-Protecting Group on the Yield of a Pyrrolo[2,3-d][1][4][6]thiadiazole Synthesis via the Hurd-Mori Reaction.[7] |

Similarly, the synthesis of various substituted 1,2,3-thiadiazoles often proceeds in good to excellent yields. For example, the synthesis of pyrazolyl-1,2,3-thiadiazoles and other derivatives via the Hurd-Mori protocol has been reported with yields ranging from 44% to 98%.[2]

Detailed Experimental Protocols

Below is a general, two-step experimental protocol for the synthesis of a 4,5-disubstituted 1,2,3-thiadiazole via the Hurd-Mori reaction, based on procedures described in the literature.[2][9][11]

Step 1: Formation of the Hydrazone (e.g., Semicarbazone)

-

Reactant Preparation: Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol).

-

Base Addition: Add a base, such as sodium acetate (1.5 eq), to the mixture.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash it with water, and dry it under a vacuum to obtain the semicarbazone intermediate.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

Suspension: Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cooling: Cool the suspension to 0°C in an ice bath with constant stirring.

-

Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water; this step should be performed in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole.[9]

Caption: General experimental workflow for the Hurd-Mori synthesis.

Applications in Research and Drug Development

1,2,3-Thiadiazoles are of significant interest to researchers in drug development and agrochemistry due to their diverse biological activities.[1][4]

-

Pharmaceutical Agents: Derivatives of 1,2,3-thiadiazole have been investigated for a wide array of pharmacological activities, including antibacterial, antiviral (including anti-HIV), antifungal, and anticancer properties.[1][2]

-

Agrochemicals: These compounds have found applications as herbicides and insecticide synergists.[4] Certain derivatives act as "plant activators," inducing systemic acquired resistance (SAR) in plants, which is a novel approach to plant protection.[7]

-

Synthetic Intermediates: The 1,2,3-thiadiazole ring can undergo thermal or photochemical decomposition to extrude molecular nitrogen, providing access to highly reactive thioketenes, which are valuable intermediates in organic synthesis.[12]

The Hurd-Mori reaction remains a powerful and reliable tool for accessing this versatile heterocyclic system, enabling further exploration of its potential in various scientific fields.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. download.e-bookshelf.de [download.e-bookshelf.de]

The Formation of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and herbicidal properties. Understanding the mechanisms of its formation is paramount for the rational design and synthesis of novel derivatives with enhanced efficacy and specificity. This technical guide provides an in-depth exploration of the core mechanisms of 1,2,3-thiadiazole formation, with a focus on the Hurd-Mori and Pechmann reactions. It includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways and relevant biological processes to support researchers in this field.

Core Synthetic Methodologies

The synthesis of the 1,2,3-thiadiazole ring is predominantly achieved through two key named reactions: the Hurd-Mori synthesis and the Pechmann synthesis.

The Hurd-Mori Synthesis

The Hurd-Mori synthesis is the most versatile and widely employed method for the preparation of 1,2,3-thiadiazoles.[1] This reaction involves the cyclization of α-methylene- or α-methinyl-hydrazones with thionyl chloride (SOCl₂).[1] The hydrazone precursors are typically derived from ketones or aldehydes by condensation with hydrazides, such as semicarbazide or tosylhydrazide.[2]

Mechanism of the Hurd-Mori Reaction

The precise mechanism of the Hurd-Mori reaction has been a subject of study, with the following steps being widely accepted. The reaction begins with the formation of an N-acyl or N-tosyl hydrazone from a corresponding ketone. This hydrazone then reacts with thionyl chloride. The reaction is believed to proceed through the formation of a key intermediate which then undergoes cyclization and subsequent elimination to form the stable aromatic 1,2,3-thiadiazole ring.

The Pechmann Synthesis

Historically, the Pechmann synthesis provided one of the earliest routes to substituted 1,2,3-thiadiazoles. While more commonly associated with coumarin synthesis, a variation of this reaction can be applied to the formation of the 1,2,3-thiadiazole ring.[3] This typically involves the reaction of a diazo compound with a thiocarbonyl compound.

Mechanism of the Pechmann Synthesis

The Pechmann synthesis for 1,2,3-thiadiazoles is understood to proceed via a [3+2] cycloaddition reaction. A diazoalkane, acting as a 1,3-dipole, reacts with a thioketone or other thiocarbonyl compound. The resulting cycloadduct, a dihydrothiadiazole, then undergoes oxidation to yield the aromatic 1,2,3-thiadiazole.

Quantitative Data on 1,2,3-Thiadiazole Synthesis

The yield and efficiency of 1,2,3-thiadiazole synthesis are highly dependent on the chosen method, substrates, and reaction conditions. The following table summarizes quantitative data from various reported syntheses.

| Starting Material(s) | Reaction Type | Key Reagents | Product | Yield (%) | Reference |

| Pyrazolyl-phenylethanones, Semicarbazide | Hurd-Mori | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [2] |

| Ketones (alkyl/aryl), Semicarbazide | One-pot Hurd-Mori | excess SOCl₂ | 1,2,3-Thiadiazole hybrids | Not specified | [4] |

| N-tosylhydrazones, Sulfur | Metal-free Hurd-Mori variation | TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98% | [4] |

| N-protected pyrrolidine precursor | Hurd-Mori | SOCl₂ | Pyrrolo[2,3-d][5][6][7]thiadiazole | High (with EWG) | [8] |

| Ionic liquids sulfonyl hydrazine, Ketones/Diketones | Hurd-Mori | SOCl₂ | Substituted 1,2,3-thiadiazoles | 80-91% | [4] |

| Chlorinated ketones, Tosylhydrazine, Sulfur reagent | Cascade Process | Basic medium | Disubstituted 1,2,3-thiadiazoles | 38-68% | [9] |

Detailed Experimental Protocols

General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This two-step protocol is a representative example of the Hurd-Mori synthesis.[6][7]

Step 1: Synthesis of Acetophenone Semicarbazone

-

Prepare a solution of semicarbazide hydrochloride (5 g) in water (5 ml).

-

In a separate flask, dissolve acetophenone (5 g) in cold pyridine (20 ml).

-

Add the semicarbazide hydrochloride solution to the acetophenone solution. The acetophenone semicarbazone will precipitate almost immediately.[6]

-

Collect the precipitate by filtration, wash with water, and recrystallize from aqueous alcohol to obtain pure acetophenone semicarbazone.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

In a round-bottom flask, place the dried acetophenone semicarbazone.

-

Slowly add an excess of thionyl chloride to the semicarbazone with stirring. This reaction is exothermic and should be performed in a fume hood. Alternatively, the semicarbazone can be dissolved in a dry, inert solvent like dichloromethane, and thionyl chloride can be added dropwise at room temperature.[6]

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

Biological Significance and Related Pathways

1,2,3-Thiadiazole derivatives are not only products of chemical synthesis but also interact with biological systems in significant ways. Two notable examples are their roles as inducers of systemic acquired resistance in plants and as inhibitors of cytochrome P450 enzymes.

Induction of Systemic Acquired Resistance (SAR) in Plants

Benzo(1,2,3)thiadiazole (BTH) is a well-known plant activator that induces systemic acquired resistance (SAR), a broad-spectrum and long-lasting defense mechanism in plants.[10][11] BTH does not possess direct antimicrobial activity but rather primes the plant's immune system. The signaling pathway involves the accumulation of salicylic acid (SA) and the activation of pathogenesis-related (PR) genes.[11] BTH is thought to act downstream of SA accumulation, activating the SAR signal transduction pathway.[11] This leads to the expression of defense-related genes, such as those encoding lipoxygenase and sulfur-rich proteins.[10]

Inhibition of Cytochrome P450 Enzymes

Certain 1,2,3-thiadiazole derivatives have been identified as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes.[12] This type of inhibition is characterized by the enzymatic conversion of the inhibitor into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[12] This has significant implications in drug development, as CYP enzymes are crucial for the metabolism of a vast number of drugs. Understanding this inhibitory mechanism is vital for predicting and avoiding potential drug-drug interactions. The inactivation process typically involves the CYP450-mediated oxidation of the 1,2,3-thiadiazole ring.

Conclusion

The formation of the 1,2,3-thiadiazole ring system is a cornerstone of synthetic chemistry with profound implications for the development of new pharmaceuticals and agrochemicals. The Hurd-Mori synthesis remains the most prevalent and adaptable method for its construction, while the Pechmann synthesis offers a historical and mechanistically distinct alternative. A thorough understanding of these reaction mechanisms, coupled with access to detailed experimental protocols and quantitative data, empowers researchers to design and execute efficient syntheses of novel 1,2,3-thiadiazole derivatives. Furthermore, an appreciation of their interactions with biological systems, such as the induction of plant defense mechanisms and the inhibition of metabolic enzymes, opens new avenues for the application of this versatile heterocyclic scaffold.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide to Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structural motif in medicinal chemistry and agrochemical research. Its unique chemical properties and diverse biological activities have propelled its derivatives into the forefront of drug discovery and the development of novel crop protection agents. This technical guide provides a comprehensive overview of the synthesis, multifaceted applications, and key experimental methodologies related to 1,2,3-thiadiazoles, empowering further innovation in this dynamic field.

Core Chemistry: Synthesis of the 1,2,3-Thiadiazole Ring

The construction of the 1,2,3-thiadiazole core is primarily achieved through several key synthetic strategies, with the Hurd-Mori reaction being the most classical and widely adopted method.[1][2] However, ongoing research has led to the development of more efficient and environmentally benign alternatives.

The Hurd-Mori Reaction

The Hurd-Mori synthesis involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[1][2] This versatile method allows for the synthesis of a wide range of substituted 1,2,3-thiadiazoles.

-

Semicarbazone Formation:

-

Dissolve pyrazolyl-phenylethanones (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in methanol.

-

Add sodium acetate (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated semicarbazone, wash with water, and dry.

-

-

Cyclization to 1,2,3-Thiadiazole:

-

Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Modern Synthetic Alternatives

In recent years, several modifications and alternative synthetic routes have been developed to overcome the limitations of the Hurd-Mori reaction, such as the use of a hazardous reagent (thionyl chloride) and sometimes harsh reaction conditions.

One notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][4] This metal-free approach offers milder reaction conditions and good to excellent yields.[2][5] Other innovative methods include photocatalytic syntheses and iodine-catalyzed reactions.[3][6]

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Yield Range | Reference |

| Hurd-Mori Reaction | α-Methylene Ketone Hydrazone | Thionyl Chloride | DCM or Dioxane | Good to Excellent | [2][4] |

| TBAI-Catalyzed | N-Tosylhydrazone, Elemental Sulfur | Tetrabutylammonium Iodide (TBAI) | - | Moderate to Good | [2][3][4] |

| Ammonium Thiocyanate | N-Tosylhydrazone | Ammonium Thiocyanate | Ethanol | 53% - 87% | [3] |

| Iodine-Catalyzed | Ketone-derived N-Tosylhydrazone, Elemental Sulfur | Iodine | DMSO | - | [4] |

| Photocatalytic | Benzohydrazide, KSCN | Perylenequinonoid Pigments | - | Good | [3] |

Applications in Drug Discovery and Development

1,2,3-Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, making them highly attractive for the development of novel therapeutic agents.[2] Their diverse biological profile includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have shown potential as microtubule-destabilizing agents, a mechanism crucial for anticancer activity.[3] The synthesis of a 1,2,3-thiadiazole derivative of glycyrrhetinic acid has also been reported, demonstrating an 85% yield and potential for the development of new antitumor agents.[3]

Antiviral Activity

1,2,3-Thiadiazole derivatives have demonstrated significant antiviral properties. For instance, a potent derivative has been identified as a highly active anti-HIV-1 agent with an EC₅₀ value of 0.0364 ± 0.0038 µM.[2][7] Another derivative has shown excellent potency against hepatitis B virus with an IC₅₀ of 3.59 μg/mL.[2]

Antimicrobial and Antifungal Activity

The 1,2,3-thiadiazole scaffold is a cornerstone in the development of new antimicrobial and antifungal agents.[2] Pyrazolyl-1,2,3-thiadiazole derivatives, for example, exhibit a broad spectrum of biological activities including antibacterial and antifungal properties.[3][5]

| Biological Activity | Derivative Class | Key Findings | Reference |

| Anticancer | 5-Aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles | Microtubule-destabilizing agents | [3] |

| Anticancer | Glycyrrhetinic acid derivative | 85% synthesis yield, potential antitumor agent | [3] |

| Anti-HIV-1 | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | EC₅₀ = 0.0364 ± 0.0038 µM | [2][7] |

| Anti-HBV | Piperidine-based thiadiazole | IC₅₀ = 3.59 μg/mL | [2] |

| Antiamoebic | Quinolone-based hydrazone cyclized derivatives | IC₅₀ = 0.23 - 0.24 µM | [2] |

| Antifungal | 4-Methyl-1,2,3-thiadiazole derivatives | Broad-spectrum activity against various plant pathogenic fungi | [3][5] |

Agrochemical Applications

Beyond pharmaceuticals, 1,2,3-thiadiazoles have made a significant impact in the field of agriculture as fungicides, insecticides, herbicides, and notably, as plant defense activators.[8]

Plant Defense Activation (Systemic Acquired Resistance)

A key application of 1,2,3-thiadiazole derivatives in agriculture is their ability to induce Systemic Acquired Resistance (SAR) in plants.[8] Unlike traditional pesticides that directly target pathogens, SAR inducers activate the plant's own defense mechanisms, providing broad-spectrum and long-lasting protection.[8] The commercial fungicide Tiadinil is a prime example of a 1,2,3-thiadiazole-based plant activator.[8]

Fungicidal and Insecticidal Activity

In addition to plant activation, many 1,2,3-thiadiazole derivatives possess direct fungicidal and insecticidal properties.[2][8] For example, 1,2,3-thiadiazole-containing carboxamides have shown broad-spectrum fungicidal inhibition against a variety of fungal strains, with some derivatives exhibiting up to 100% inhibition.[2]

-

Preparation of Media:

-

Prepare stock solutions of the test 1,2,3-thiadiazole compounds in dimethyl sulfoxide (DMSO).

-

Add the appropriate volume of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 50 µg/mL).

-

Ensure the final DMSO concentration in the media does not inhibit fungal growth.

-

Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

-

Inoculation and Incubation:

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the amended PDA plates.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

-

-

| Application | Compound Class | Efficacy | Reference |

| Plant Activator (SAR) | Tiadinil | Broad-spectrum disease resistance | [8] |

| Fungicide | 1,2,3-Thiadiazole-4-carboxamides | Up to 100% inhibition against certain fungi | [2] |

| Anti-TMV | Substituted 1,2,3-thiadiazole-4-carboxamide | 60% curative activity at 500 µg/mL | [2] |

| Pesticide/Plant Growth Regulator | N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thiourea | Agricultural applications | [3] |

Conclusion and Future Directions

The 1,2,3-thiadiazole ring system continues to be a fertile ground for the discovery of novel bioactive molecules. Its synthetic accessibility and the wide array of biological activities associated with its derivatives ensure its continued relevance in both medicinal chemistry and agrochemical research. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of new biological targets, and the optimization of lead compounds to enhance efficacy and safety profiles. The versatility of the 1,2,3-thiadiazole scaffold promises a bright future for the development of innovative solutions to challenges in human health and food security.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 1-(1,2,3-thiadiazol-5-yl)ethanone

Abstract

This document provides a detailed protocol for the synthesis of 1-(1,2,3-thiadiazol-5-yl)ethanone, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The described method is a contemporary, one-pot, transition-metal-free synthesis utilizing readily available starting materials. This approach offers high efficiency, operational simplicity, and good functional group tolerance, making it suitable for both academic and industrial research settings.

Introduction

1,2,3-Thiadiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] The 5-acyl-1,2,3-thiadiazole scaffold, in particular, serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[2]

Traditionally, the synthesis of 1,2,3-thiadiazoles has been achieved through methods such as the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[1][2][3][4][5] While effective, this method often requires the pre-synthesis and isolation of hydrazone intermediates.

This application note details a more recent and efficient one-pot synthesis of 5-acyl-1,2,3-thiadiazoles.[6][7][8][9] The protocol involves a three-component reaction between an enaminone, tosylhydrazine, and elemental sulfur, mediated by an iodine/DMSO system.[6][7] This transition-metal-free approach is characterized by its moderate to excellent yields and broad functional group compatibility.[6][8]

Experimental Protocol

This protocol is adapted from the procedure described by Zhang et al. in The Journal of Organic Chemistry (2019).[6]

Materials:

-

Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)

-

Tosylhydrazine

-

Elemental Sulfur (S₈)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the enaminone (0.2 mmol, 1.0 equiv), tosylhydrazine (0.24 mmol, 1.2 equiv), elemental sulfur (0.4 mmol), and iodine (0.2 mmol, 1.0 equiv).

-

Add dimethyl sulfoxide (1 mL) to the flask.

-

Stir the reaction mixture at 100 °C for 12 hours in an open-air system. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with water and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 1:10 v/v) as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 5-Acyl-1,2,3-Thiadiazoles. [7]

| Entry | Enaminone Substituent (R) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | I₂ | DMSO | 90 | 12 | Moderate |

| 2 | Phenyl | I₂ | DMSO | 100 | 12 | 85 |

| 3 | 4-Methylphenyl | I₂ | DMSO | 100 | 12 | 88 |

| 4 | 4-Methoxyphenyl | I₂ | DMSO | 100 | 12 | 92 |

| 5 | 4-Chlorophenyl | I₂ | DMSO | 100 | 12 | 78 |

| 6 | 2-Naphthyl | I₂ | DMSO | 100 | 12 | 83 |

Table 2: Spectroscopic Data for this compound. [7]

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.07 (s, 1H), 7.95-7.92 (m, 2H), 7.73 (t, J = 7.2 Hz, 1H), 7.59 (t, J = 7.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 184.7, 153.3, 149.2, 136.7, 134.6, 129.4, 129.2 |

Visualizations

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

-

Thionyl chloride (used in the Hurd-Mori synthesis) is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iodine is a corrosive solid and should be handled with care.

-

All reactions should be performed in a well-ventilated laboratory fume hood.

Conclusion

The described one-pot synthesis provides an efficient and straightforward method for the preparation of this compound and its derivatives. This protocol avoids the use of transition metals and often provides high yields from readily available starting materials, making it a valuable tool for researchers in organic and medicinal chemistry.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

Application Note & Protocol: Quantification of 1-(1,2,3-Thiadiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,2,3-Thiadiazol-5-yl)ethanone is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is essential for various stages of research and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control. This document provides a detailed application note and a generalized protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, the proposed method is based on established analytical principles for similar thiadiazole derivatives.[1][2][3]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance, which is anticipated based on the chromophoric 1,2,3-thiadiazole ring and the ketone functional group. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Proposed HPLC Method Parameters